molecular formula C11H21N3O2S B2846303 5-cyclopropyl-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide CAS No. 2198167-83-6

5-cyclopropyl-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide

Cat. No.: B2846303
CAS No.: 2198167-83-6
M. Wt: 259.37
InChI Key: JZKMMAZXWKYNHW-UHFFFAOYSA-N
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Description

5-cyclopropyl-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide is a useful research compound. Its molecular formula is C11H21N3O2S and its molecular weight is 259.37. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Methodologies

  • Innovations in Cyclization Reactions

    A study by Prabagar et al. (2016) showcases a metal-free oxidative cyclization approach to access functionalized pyrrolidone skeletons, a process potentially relevant for derivatives of the query compound, highlighting advancements in the synthesis of complex nitrogen-containing heterocycles (Prabagar et al., 2016).

  • Ring-Opening Reactions

    Shi et al. (2004) reported on the Lewis acid-mediated ring-opening reaction of cyclopropyl aryl ketones with sulfonamides, providing a novel route for synthesizing 5-aryl-3,4-dihydro-2H-pyrrole, emphasizing the synthetic flexibility of cyclopropyl and sulfonamide-containing compounds (Shi et al., 2004).

  • Gold-Catalyzed Cycloisomerization

    Research by Yu et al. (2015) introduced a gold-catalyzed method for the synthesis of enantioenriched 2,3-dihydropyrroles from chiral homopropargyl sulfonamides, showcasing the application of precious metal catalysis in generating structurally complex and stereochemically rich scaffolds (Yu et al., 2015).

Biological Activities

  • Antibacterial Properties

    A study by Azab et al. (2013) focused on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, illustrating the potential for sulfonamide derivatives to act as effective antibacterial agents (Azab et al., 2013).

  • Antitumor and Radioprotective Activities

    Ghorab et al. (2006) synthesized several sulfonamides with pyrrolo[2,3-d]pyrimidine structures, evaluating them for antitumor and radioprotective activities. This underscores the therapeutic potential of sulfonamide-based compounds in oncology and radioprotection (Ghorab et al., 2006).

Properties

IUPAC Name

2-cyclopropyl-N,N-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2S/c1-12(2)17(15,16)14-7-9-5-13(11-3-4-11)6-10(9)8-14/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKMMAZXWKYNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2CN(CC2C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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